molecular formula C6H4FN3 B580193 5-Fluoro-1H-pyrazolo[4,3-B]pyridine CAS No. 1260670-02-7

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

Cat. No. B580193
M. Wt: 137.117
InChI Key: LTYNYHHABUSSHS-UHFFFAOYSA-N
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Description

“5-Fluoro-1H-pyrazolo[4,3-B]pyridine” is a chemical compound with the molecular formula C6H4FN3 . It is a key intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of “5-Fluoro-1H-pyrazolo[4,3-B]pyridine” has been reported in several studies. For instance, a new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% . Another study reported the N-1 benzylation of a precursor compound to afford "5-Fluoro-1H-pyrazolo[4,3-B]pyridine" .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-1H-pyrazolo[4,3-B]pyridine” has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The InChI key of the compound is HNOJSDJMLDYOIK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “5-Fluoro-1H-pyrazolo[4,3-B]pyridine” are complex and can be influenced by various factors. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

“5-Fluoro-1H-pyrazolo[4,3-B]pyridine” has a molecular weight of 137.11 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 130 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

  • Biomedical Applications

    • Application : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity with purine bases adenine and guanine .
    • Method : The compounds are synthesized from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • TRK Inhibitors

    • Application : Pyrazolo[3,4-b]pyridine derivatives have been used as TRK inhibitors .
    • Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Material Chemistry

    • Application : Pyrazolo[3,4-b]pyridine compounds are key intermediates in industry, semiconductors and organic light-emitting diodes .
  • Cancer Treatment

    • Application : Pyrazolo[3,4-b]pyridine derivatives have been used as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .
    • Method : Based on scaffold hopping and computer-aided drug design, pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
    • Results : Compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Treatment of Central Nervous System Diseases

    • Application : Pyrazolo[3,4-b]pyridine derivatives have shown promise for the treatment of central nervous system diseases .
  • Organic Electroluminescent Cells (OLEDs)

    • Application : Pyrazolo[3,4-b]quinolines, a similar compound to pyrazolo[3,4-b]pyridines, have been tested as emission materials in organic electroluminescent cells (OLEDs) .
  • Stimulator of Soluble Guanylate Cyclase

    • Application : Pyrazolo[3,4-b]pyridines have been used in the development of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Inhibitors of CCL2-Induced Chemotaxis

    • Application : Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
  • Inhibitors of Mitogen-Activated Protein Kinases

properties

IUPAC Name

5-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNYHHABUSSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288123
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

CAS RN

1260670-02-7
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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